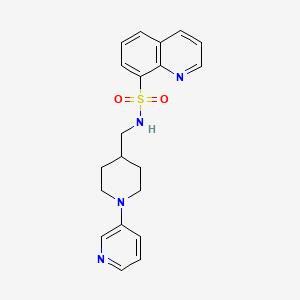

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

Description

N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a structurally complex molecule combining a quinoline core with a sulfonamide linker and a pyridinyl-piperidine substituent. This compound exemplifies the integration of heterocyclic motifs common in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c25-27(26,19-7-1-4-17-5-2-11-22-20(17)19)23-14-16-8-12-24(13-9-16)18-6-3-10-21-15-18/h1-7,10-11,15-16,23H,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYISBFQDRCSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.

Formation of the Quinoline Core: The quinoline core is synthesized through cyclization reactions involving aniline derivatives and aldehydes.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

(a) Sulfonamide Formation

The sulfonamide moiety is typically introduced via reactions involving sulfonyl chlorides or modern reagents like t-BuONSO. A novel method using t-BuONSO with Grignard reagents enables efficient primary sulfonamide synthesis :

-

Mechanism : Grignard addition to t-BuONSO forms intermediate sulfinamide (I ), followed by N→S O-migration to generate sulfonamide anion (III ) after isobutene elimination .

-

Conditions : Reactions occur at −78°C to room temperature in THF, achieving yields >80% for aryl/alkyl substrates .

(b) Quinoline Core Modifications

The quinoline ring participates in cross-coupling reactions:

Piperidine-Pyridine Substituent Reactivity

The piperidine-pyridine group undergoes:

-

N-Alkylation : Reacts with alkyl halides or benzyl bromides under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts .

-

Reductive Amination : Piperidine nitrogen reacts with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in the presence of NaBH₃CN to yield secondary amines .

(a) Nucleophilic Substitution

The sulfonamide’s NH group participates in SNAr reactions with electrophiles:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halo(het)arenes | DIPEA, NMP, 120°C | Biaryl sulfonamides | 65–92% | |

| Primary/secondary amines | Solvent-free, 90°C, 2 mol% catalyst | Pyridine-sulfonamide hybrids | 75–92% |

(b) Coordination Chemistry

The sulfonamide acts as a bidentate ligand for metal ions (e.g., Zn²⁺ in glyoxalase I inhibitors), forming stable complexes through N,O-coordination .

(a) Multicomponent Reactions

A cooperative vinylogous anomeric-based oxidation (CVABO) mechanism enables one-pot synthesis of pyridine-sulfonamide hybrids :

-

Knoevenagel condensation forms intermediate A (arylidene malononitrile).

-

Enamine intermediate B reacts with A to generate C , which cyclizes to pyridine via CVABO .

(b) Catalytic Pathways

Pd-catalyzed couplings proceed through oxidative addition (quinoline halide + Pd⁰) followed by transmetallation (aryl boronic acid) and reductive elimination .

Stability and Side Reactions

-

Acid/Base Sensitivity : The sulfonamide group decomposes under strong acidic conditions (pH < 2) via N–S bond cleavage .

-

Thermal Stability : Stable up to 200°C, but prolonged heating (>250°C) induces quinoline ring decomposition.

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for medicinal chemistry applications, particularly in enzyme inhibition . Experimental protocols and yields are optimized for scalability, with microwave and flow chemistry approaches enhancing efficiency .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is in the field of oncology. Research has shown that quinoline derivatives can act as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.

Case Study: PI3K/mTOR Inhibition

A study highlighted the synthesis of novel quinoline derivatives that exhibited potent inhibition against PI3Kα with IC50 values ranging from 0.50 to 2.03 nM. These compounds demonstrated significant anti-proliferative activity against prostate cancer (PC3) and colorectal cancer (HCT116) cell lines . The representative compound from this series also effectively down-regulated crucial biomarkers associated with the PI3K/Akt/mTOR pathway, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

Another notable application of quinoline derivatives, including this compound, is their antimicrobial activity. Quinoline compounds have been reported to exhibit broad-spectrum antibacterial effects.

Research Findings

A review of literature indicates that modifications in the quinoline structure can enhance antimicrobial efficacy. For instance, sulfonamide groups are known to improve solubility and bioavailability, making these derivatives suitable candidates for further development as antimicrobial agents.

Neurological Applications

Quinoline-based compounds have also been investigated for their neuroprotective effects. The structural characteristics of this compound suggest potential interactions with neurotransmitter systems.

Neuroprotective Studies

Research has indicated that certain quinoline derivatives can modulate neurotransmitter levels and provide neuroprotection against oxidative stress. This application opens avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Design and Optimization

The design and optimization of this compound have been guided by structure–activity relationship (SAR) studies. These studies are crucial for enhancing the pharmacological profiles of quinoline derivatives.

Optimization Strategies

Medicinal chemists focus on modifying functional groups attached to the quinoline core to improve potency, selectivity, and pharmacokinetic properties. Computational modeling and docking studies are often employed to predict binding affinities and optimize lead compounds for further development.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence. Key differences in scaffold, substituents, and physicochemical properties are highlighted.

Spiro[Piperidine-4,2'-Quinolines] ()

Compounds such as 1-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (e.g., 3a-l) share a spirocyclic piperidine-quinoline framework. Unlike the target compound, these molecules lack a sulfonamide group and instead feature acylated piperidine nitrogen atoms.

- Synthesis : Prepared via acylation of spiro-piperidine precursors in high yields (>80%) .

- Physical Properties : Solids or oils with low molecular ion intensities in GC-MS (0.5–8.0%), suggesting stability challenges during ionization .

- Key Difference: The spirocyclic architecture restricts conformational flexibility compared to the linear piperidine-pyridine-quinoline arrangement in the target compound.

Piperidine Carboxamides and Sulfonamides ()

Bioactive compounds like HE44 (N-[(2-fluorophenyl)methyl]-1-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]piperidine-4-carboxamide) and HE60 (methyl 4-[[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate) demonstrate the importance of piperidine and sulfonamide groups in bioactivity.

- Functional Groups: HE44 uses a carboxamide linker, while HE60 employs a sulfonamide-pyrrolidine hybrid.

- Bioactivity : HE44 and related compounds exhibit insecticidal properties, suggesting that the target molecule’s pyridinyl-piperidine moiety may similarly interact with biological targets .

Quinoline Sulfonamide Derivatives ()

N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (CAS 1260075-17-9) provides the closest structural analogy.

- Scaffold: Both molecules feature a quinoline-8-sulfonamide core. However, the comparator uses a piperazine ring with a cyclopropylmethyl substituent, whereas the target compound employs a pyridinyl-piperidine group.

- Synthesis : The comparator’s synthesis involves multi-step reactions, including sulfonamide coupling and salt formation (e.g., hydrochloride, phosphate). Similar steps may apply to the target compound .

- Physicochemical Data :

Structural and Functional Implications

- Piperidine vs. Piperazine : The target’s piperidine ring lacks the additional nitrogen in piperazine, reducing hydrogen-bonding capacity but improving lipophilicity .

- Sulfonamide Linker : Enhances binding to metalloenzymes (e.g., carbonic anhydrases) compared to carboxamides in HE44 .

- Pyridinyl Substituent: May improve solubility and π-stacking interactions relative to the spiroquinoline derivatives .

Biological Activity

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a novel compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly in the fields of neurodegeneration, cancer, and infectious diseases. This article synthesizes key findings from various studies to present a comprehensive overview of its biological activities.

Chemical Structure and Synthesis

The compound features a quinoline backbone with a sulfonamide group, which is known for its role in enhancing biological activity. The piperidine and pyridine moieties contribute to its pharmacological potential by influencing interactions with biological targets. The synthesis typically involves microwave-assisted techniques that enhance yield and purity, allowing for a more efficient development of derivatives with varied substituents.

1. Anticholinesterase Activity

One of the prominent biological activities of this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease.

Key Findings:

- Inhibitory Potency: Compounds derived from similar structures exhibited IC50 values ranging from 9.68 μM to 19.85 μM against AChE, indicating significant potential as dual inhibitors of cholinesterases .

- Structure–Activity Relationship (SAR): Variations in substituents on the quinoline ring significantly influenced inhibitory potency, with certain configurations yielding enhanced activity .

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties.

Research Insights:

- Cell Line Studies: In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC3 (prostate cancer). The compound was shown to induce apoptosis and inhibit cell proliferation, with IC50 values in the low micromolar range .

- Mechanistic Studies: Molecular docking studies revealed that the compound interacts with key proteins involved in cancer cell signaling pathways, suggesting a mechanism that may involve PI3K/Akt/mTOR modulation .

3. Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against several pathogens.

Evaluation Results:

- Minimum Inhibitory Concentration (MIC): Some derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and other bacterial strains, indicating strong antibacterial activity .

- Biofilm Inhibition: Certain derivatives were effective in inhibiting biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Data Summary

| Activity Type | Target/Pathogen | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticholinesterase | AChE | 9.68 - 19.85 μM | |

| Anticancer | HepG2, PC3 | Low micromolar | |

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL |

Case Studies

Several case studies highlight the efficacy of this compound:

- Alzheimer’s Disease Model: In a study involving transgenic mouse models for Alzheimer’s disease, administration of related compounds resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits .

- Cancer Cell Line Evaluation: A series of derivatives were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Use of 1-(pyridin-3-yl)piperidine derivatives with quinoline-8-sulfonyl chloride under basic conditions (e.g., 3-picoline or 3,5-lutidine as bases) to facilitate sulfonamide bond formation .

- Purification : Normal-phase chromatography (e.g., hexane/ethyl acetate gradients) or amine-phase chromatography for isolating intermediates and final products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and crystallinity?

- XRPD (X-ray Powder Diffraction) : Confirms crystalline structure and polymorphic forms by comparing experimental patterns with simulated data .

- TGA/DSC (Thermogravimetric Analysis/Differential Scanning Calorimetry) : Assesses thermal stability, decomposition points, and phase transitions .

- NMR and HRMS : Validates molecular structure and purity via ¹H/¹³C NMR chemical shifts and high-resolution mass spectrometry .

Q. How does the piperidine-pyridine-quinoline architecture influence reactivity in downstream modifications?

- Steric and electronic effects : The pyridine ring enhances electron-deficient character, favoring electrophilic substitutions at the quinoline core. The piperidine moiety introduces conformational flexibility, enabling regioselective functionalization .

- Case study : N-alkylation reactions at the piperidine nitrogen require strong bases (e.g., KOtBu) and polar aprotic solvents (e.g., THF) to mitigate steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or mass spectrometry data during structural validation?

- Cross-validation : Pair NMR data with X-ray crystallography to resolve ambiguities in stereochemistry or proton assignments. For example, crystal structures can clarify dihedral angles between aromatic rings (e.g., 70.22° between quinoline and methoxybenzene in related compounds) .

- HRMS calibration : Use internal standards (e.g., lock masses) to improve accuracy when molecular ion peaks exhibit low intensity (<8% abundance) .

Q. What strategies optimize regioselective sulfonylation in quinoline derivatives?

- Directed metalation : Use iodine or Lewis acids to activate specific quinoline positions (e.g., C-2 or C-8) for sulfonyl group attachment .

- Solvent effects : Polar solvents (e.g., DMF) enhance solubility of sulfonyl chlorides, improving reaction efficiency. Lower temperatures (0–25°C) reduce competing side reactions .

Q. How does salt formation impact the physicochemical properties of this compound?

- Case study : Phosphate, hydrochloride, or tosylate salts improve aqueous solubility and bioavailability. XRPD confirms salt-specific crystallinity, while TGA monitors dehydration or decomposition thresholds (e.g., weight loss at 150–200°C) .

- Experimental design : Screen counterions (e.g., HCl, H₃PO₄) in varying stoichiometries and solvents (ethanol/water mixtures) to identify stable salt forms .

Q. What methodologies are used to assess biological interactions of this compound in medicinal chemistry studies?

- Binding assays : Radioligand displacement or fluorescence polarization to measure affinity for targets like GPCRs or kinases.

- Metabolic stability : Microsomal incubation (e.g., liver microsomes) with LC-MS analysis to quantify metabolic half-life .

- Structural analogs : Compare activity of sulfonamide derivatives with modified piperidine/pyridine substituents to establish SAR (structure-activity relationships) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

- Re-evaluate computational models : Adjust DFT (Density Functional Theory) parameters (e.g., basis sets, solvation models) to better reflect experimental conditions (e.g., solvent polarity, temperature) .

- Experimental replication : Conduct control reactions with purified intermediates to isolate variables (e.g., trace impurities in starting materials) .

Q. What steps mitigate batch-to-batch variability in synthesis yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.